DROMOSTANOLONE PROPIONATE

Description

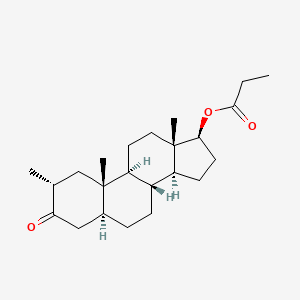

This compound is the propionate salt form of dromostanolone, a synthetic anabolic steroid related to dihydrotestosterone that has antiestrogenic effects. Dromostanolone inhibits the growth of estrogen receptor-presenting breast cancers; its virilizing effects limit its clinical usefulness. (NCI)

Structure

3D Structure

Properties

IUPAC Name |

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTIQUSPUUHHEH-UXOVVSIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022972 | |

| Record name | Dromostanolone proprionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-12-0 | |

| Record name | Dromostanolone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dromostanolone propionate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drostanolone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | drostanolone propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dromostanolone proprionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Drostanolone propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROMOSTANOLONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X20UZ57G4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dromostanolone Propionate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dromostanolone propionate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) with a distinct pharmacological profile. Historically utilized in the palliative treatment of advanced breast cancer, its mechanism extends beyond simple androgenicity.[1][2] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of this compound. We will explore its primary genomic pathway via the androgen receptor (AR), its unique pharmacodynamic properties, including a lack of aromatization and potent anti-estrogenic effects, and the experimental methodologies used to characterize its receptor interactions.

Introduction and Pharmacokinetic Profile

This compound is the propionate ester of dromostanolone, rendering it a prodrug.[1] The addition of the ester group makes the compound less polar, slowing its release from the site of intramuscular injection.[3] Once in circulation, plasma esterases cleave the propionate group to release the active hormone, dromostanolone. This active form has an elimination half-life of approximately two days following intramuscular administration.[1][3]

Chemically, dromostanolone is 2α-methyl-dihydrotestosterone.[4] This structural modification—the addition of a methyl group at the carbon 2 position—is crucial. It sterically hinders the 3-hydroxysteroid dehydrogenase enzyme, which is prevalent in skeletal muscle, from metabolizing and deactivating the steroid, thereby significantly enhancing its anabolic potential within muscle tissue.[3][5]

Core Mechanism of Action: The Genomic Pathway

The primary mechanism of action for dromostanolone, like all androgens, is mediated through its interaction with the intracellular androgen receptor (AR), a ligand-activated nuclear transcription factor.[6][7] This process, often termed the "genomic pathway," directly alters the expression of target genes over a time course of hours.[7][8]

The sequence of events is as follows:

-

Ligand Binding: Dromostanolone diffuses across the cell membrane and binds with high affinity to the AR located in the cytoplasm.

-

Conformational Change and Dissociation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs) that maintain the receptor in an inactive state.

-

Nuclear Translocation & Dimerization: The activated ligand-receptor complex translocates into the nucleus. Inside the nucleus, it forms a homodimer with another activated AR complex.

-

DNA Binding: The dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[8]

-

Transcriptional Regulation: The AR-ARE complex recruits a cascade of co-regulatory proteins (co-activators or co-repressors) to the transcriptional machinery. This action modulates the rate of transcription of androgen-responsive genes, ultimately increasing or decreasing the synthesis of specific proteins.[3][6] This leads to the physiological effects associated with the steroid, such as increased protein anabolism and nitrogen retention.[3][9]

Caption: The genomic signaling pathway of Dromostanolone.

Pharmacodynamic Properties

Dromostanolone exhibits a unique set of properties that differentiate it from testosterone and other AAS.

Anabolic and Androgenic Ratio

Dromostanolone is considered to have moderate anabolic effects and weaker androgenic effects.[1] It is approximately five times as potent as methyltestosterone.[3][6] Its DHT-derived structure gives it a high ratio of anabolic to androgenic activity.[1]

Lack of Aromatization and Anti-Estrogenic Effects

As a derivative of DHT, dromostanolone is not a substrate for the aromatase enzyme.[1][5] Consequently, it cannot be converted into estrogenic metabolites. This lack of aromatization means it does not cause estrogen-related side effects such as water retention or gynecomastia.[9]

Furthermore, dromostanolone exhibits direct anti-estrogenic activity.[10] This was the basis for its clinical use in treating estrogen receptor-positive breast cancer in postmenopausal women.[1][10] The proposed mechanism for this anti-tumor activity involves the competitive inhibition of estrogen receptors or a reduction in prolactin receptors.[3][6]

Data Summary: Comparative Properties of Androgens

| Property | Dromostanolone | Testosterone | Dihydrotestosterone (DHT) |

| Chemical Class | Synthetic DHT Derivative | Natural Androgen | Natural Androgen |

| Anabolic:Androgenic Ratio | High (Favorable) | 1:1 (Baseline) | High |

| Aromatization to Estrogen | No[1] | Yes | No |

| 5α-Reductase Substrate | No (Already 5α-reduced)[1] | Yes | N/A |

| Primary Mechanism | Genomic (AR Agonist)[1][11] | Genomic (AR Agonist) | Genomic (AR Agonist) |

| Key Structural Feature | 2α-methyl group | None | 5α-reduced A-ring |

Experimental Protocol: Androgen Receptor Competitive Binding Assay

To quantify the interaction between a compound like dromostanolone and the androgen receptor, a competitive binding assay is a standard and crucial methodology.[12] This protocol outlines the procedure for determining a compound's ability to displace a known radiolabeled ligand from the AR.

Principle

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., dromostanolone) to compete with a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) for binding to the ligand-binding domain of the AR.[12][13] The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound. A lower IC50 value (the concentration of competitor that displaces 50% of the radioligand) indicates a higher binding affinity for the AR.

Detailed Methodology

1. Preparation of Reagents:

-

AR Source: Prepare cytosol containing the androgen receptor. A common source is the ventral prostate tissue from rats, which is homogenized and centrifuged at high speed to isolate the cytosolic fraction.[14] The protein concentration of the cytosol must be determined.[14]

-

Assay Buffer: Prepare a suitable buffer to maintain protein stability, such as TEGMD (Tris-HCl, EDTA, glycerol, DTT, sodium molybdate).[12]

-

Radioligand Working Solution: Dilute a stock of a radiolabeled androgen, such as [³H]-R1881, in assay buffer to a final concentration of approximately 1 nM.[12]

-

Test Compound (Competitor) Dilutions: Prepare a serial dilution of dromostanolone in a suitable solvent (e.g., DMSO) and then in assay buffer, covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).[12]

-

Controls:

-

Total Binding: Wells containing only AR, buffer, and radioligand.

-

Non-Specific Binding (NSB): Wells containing AR, radioligand, and a high concentration (e.g., 100-fold molar excess) of an unlabeled androgen to saturate the receptors.[14]

-

2. Assay Procedure:

-

To a 96-well plate or microcentrifuge tubes, add the appropriate volumes of assay buffer, test compound dilutions, and control solutions.[12]

-

Add the radioligand working solution to all wells.[12]

-

Initiate the binding reaction by adding the AR-containing cytosol preparation to all wells.[12][14]

-

Incubate the plate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.[12]

3. Separation of Bound and Free Ligand:

-

Prepare a 50% slurry of hydroxylapatite (HAP) in cold wash buffer.[12]

-

Add the cold HAP slurry to each well. HAP binds to the AR-ligand complex.

-

Incubate for 15 minutes at 4°C with shaking to allow binding.[12]

-

Pellet the HAP by centrifugation.

-

Carefully aspirate the supernatant, which contains the free, unbound radioligand.

-

Wash the pellet multiple times with cold wash buffer to remove any remaining free radioligand.[12]

4. Quantification and Data Analysis:

-

Add scintillation cocktail to each well/tube containing the washed HAP pellet.[14]

-

Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (dromostanolone).

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Caption: Experimental workflow for an AR competitive binding assay.

Conclusion

The mechanism of action of this compound is multifaceted, centered on its function as a potent agonist of the androgen receptor. As a prodrug, it delivers the active dromostanolone molecule, whose 2α-methyl modification enhances its anabolic stability in muscle tissue. Its primary genomic pathway involves AR binding, nuclear translocation, and the direct modulation of gene transcription, leading to increased protein synthesis. Critically, its identity as a non-aromatizable DHT derivative endows it with a favorable side effect profile and direct anti-estrogenic properties, which were historically leveraged for therapeutic benefit in oncology. Understanding these core mechanisms is essential for the continued study of androgen receptor modulation and the development of novel selective androgen receptor modulators (SARMs).

References

-

This compound | C23H36O3 | CID 224004 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Drostanolone propionate - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Drostanolone propionate: mechanism of action, clinical applications and side effects. (2023, November 16). PubChem. Retrieved from [Link]

-

Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD. (2002, October 1). ICCVAM. Retrieved from [Link]

-

Drostanolone propionate: mechanism of action and benefits in sports - Gym Routines. (n.d.). Gym Routines. Retrieved from [Link]

-

Drostanolone propionate - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]

-

Drostanolone - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Dromostanolone | C20H32O2 | CID 6011 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Comprehensive analysis of drostanolone propionate's anabolic properties - UK Fit Life. (2025, August 26). UK Fit Life. Retrieved from [Link]

-

Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications - PubMed Central. (n.d.). PubMed Central. Retrieved from [Link]

-

How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC - PubMed Central. (2020, December 2). PubMed Central. Retrieved from [Link]

Sources

- 1. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. What is Drostanolone propionate?_Chemicalbook [chemicalbook.com]

- 4. Drostanolone - Wikipedia [en.wikipedia.org]

- 5. ukfitlife.uk [ukfitlife.uk]

- 6. This compound | C23H36O3 | CID 224004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gymroutines.uk [gymroutines.uk]

- 10. Drostanolone propionate: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 11. Exploring the Polymorphism of Drostanolone Propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Synthesis of Dromostanolone Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dromostanolone propionate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been a subject of significant interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the core synthesis pathway for this compound (2α-methyl-5α-androstan-17β-ol-3-one propionate). The synthesis is dissected into a multi-step process commencing from readily available steroid precursors. Key transformations, including oxidation, formylation, catalytic hydrogenation, and esterification, are discussed in detail. This document emphasizes the underlying chemical principles, stereochemical considerations, and practical execution of each synthetic step, offering valuable insights for researchers and professionals engaged in steroid chemistry and drug development.

Introduction

Dromostanolone, also known as drostanolone, is a modified form of dihydrotestosterone (DHT).[1][2] It is specifically 2α-methyl-5α-androstan-17β-ol-3-one.[1] The propionate ester, this compound, was developed to prolong the therapeutic activity of the parent hormone following intramuscular administration.[3] While it was historically used in the treatment of breast cancer, its anabolic properties have also led to its non-medical use for performance enhancement.[4]

This guide will elucidate a common and well-documented synthetic pathway to this compound, starting from the accessible steroid precursor, epiandrosterone. The synthesis can be logically divided into four key stages:

-

Stage 1: Oxidation of Epiandrosterone to yield the corresponding 3-keto steroid, 5α-androstan-3,17-dione.

-

Stage 2: Formylation at the C2 position to introduce a hydroxymethylene group.

-

Stage 3: Catalytic Hydrogenation to stereoselectively form the 2α-methyl group.

-

Stage 4: Esterification of the 17β-hydroxyl group to afford the final product, this compound.

Each stage will be presented with a discussion of the reaction mechanism, key experimental considerations, and a representative protocol.

The Synthetic Pathway: A Step-by-Step Elucidation

The overall synthetic route from epiandrosterone to this compound is depicted below.

Figure 1: Overall synthesis pathway of this compound.

Stage 1: Oxidation of Epiandrosterone to 5α-Androstan-3,17-dione

The initial step involves the oxidation of the 3β-hydroxyl group of epiandrosterone to a ketone. The Oppenauer oxidation is a classic and effective method for this transformation, particularly for steroids, as it is highly selective for secondary alcohols and proceeds under relatively mild conditions.[4][5][6][7] This reaction utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide or aluminum tert-butoxide, in the presence of a ketone as a hydride acceptor, such as acetone or cyclohexanone.[6]

Causality of Experimental Choices:

-

Catalyst: Aluminum alkoxides are chosen for their ability to form a six-membered transition state with the alcohol and the hydride acceptor, facilitating a smooth hydride transfer.

-

Hydride Acceptor: A large excess of a ketone like acetone is used to drive the equilibrium towards the oxidized product.[6]

-

Solvent: An inert solvent such as toluene or benzene is typically used to facilitate the reaction at elevated temperatures.

Experimental Protocol: Oppenauer Oxidation of Epiandrosterone

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve epiandrosterone (1 equivalent) in anhydrous toluene.

-

Catalyst and Hydride Acceptor Addition: Add aluminum isopropoxide (0.3 equivalents) and a large excess of cyclohexanone (10 equivalents).

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and quench with a dilute acid (e.g., 10% HCl). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5α-androstan-3,17-dione can be purified by recrystallization.

Stage 2: Formylation of 5α-Androstan-3-one Derivative

The introduction of a methyl group at the C2 position is achieved via a two-step sequence, beginning with formylation. The 3-keto group of the androstanolone derivative is reacted with a formylating agent, such as methyl formate or ethyl formate, in the presence of a strong base like sodium methoxide or sodium hydride.[1][8] This reaction forms a 2-hydroxymethylene intermediate.

Causality of Experimental Choices:

-

Formylating Agent: Ethyl formate or methyl formate are effective and readily available sources of the formyl group.

-

Base: A strong base is required to generate the enolate at the C2 position, which then acts as a nucleophile to attack the formylating agent.

-

Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric moisture and oxygen.[8]

Experimental Protocol: Formylation of 5α-Androstan-17β-ol-3-one

-

Reaction Setup: To a suspension of sodium hydride (1.1 equivalents) in anhydrous benzene in a flask under a nitrogen atmosphere, add a solution of 5α-androstan-17β-ol-3-one (1 equivalent) and ethyl formate (2 equivalents).

-

Reaction Execution: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, carefully quench the reaction by pouring it into ice-water containing hydrochloric acid.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry under vacuum to yield 2-hydroxymethylene-5α-androstan-17β-ol-3-one.[8]

Stage 3: Catalytic Hydrogenation of the 2-Hydroxymethylene Intermediate

The 2-hydroxymethylene group is then reduced to a methyl group via catalytic hydrogenation. This step is crucial for establishing the desired 2α-methyl stereochemistry. The choice of catalyst and reaction conditions plays a significant role in the stereochemical outcome. Catalytic hydrogenation of the enol form of the 2-hydroxymethylene intermediate typically leads to the addition of hydrogen from the less hindered α-face of the steroid, resulting in the desired 2α-methyl configuration.[1]

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this type of reduction.[9]

-

Hydrogen Source: The reaction is carried out under a hydrogen atmosphere.

-

Stereoselectivity: The stereochemistry at C2 is directed by the steric hindrance of the steroid nucleus, favoring the formation of the 2α-methyl isomer.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve the 2-hydroxymethylene-5α-androstan-17β-ol-3-one in a suitable solvent such as ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon.

-

Reaction Execution: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) with shaking for several hours.

-

Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake), filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude dromostanolone can be purified by column chromatography or recrystallization to yield pure 2α-methyl-5α-androstan-17β-ol-3-one.

Stage 4: Esterification of Dromostanolone

The final step is the esterification of the 17β-hydroxyl group to form the propionate ester. This is a standard transformation and can be achieved by reacting dromostanolone with propionic anhydride in the presence of a base such as pyridine.[8][10]

Causality of Experimental Choices:

-

Acylating Agent: Propionic anhydride is a reactive acylating agent that readily forms the propionate ester.[10]

-

Base/Catalyst: Pyridine acts as a nucleophilic catalyst and also serves to neutralize the propionic acid byproduct.

-

Work-up: The work-up procedure is designed to remove excess reagents and byproducts. Washing with dilute acid removes pyridine, while a bicarbonate wash removes any remaining acidic impurities.

Experimental Protocol: Propionylation of Dromostanolone

-

Reaction Setup: Dissolve dromostanolone (1 equivalent) in pyridine.

-

Reagent Addition: Add propionic anhydride (2 equivalents) to the solution.

-

Reaction Execution: Stir the reaction mixture at room temperature for several hours or overnight.

-

Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic extract successively with dilute hydrochloric acid, sodium bicarbonate solution, and water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as acetone/water, to yield a white crystalline powder.[8][11][12]

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Dromostanolone | C₂₀H₃₂O₂ | 304.47 | - |

| This compound | C₂₃H₃₆O₃ | 360.53 | ~130 |

Table 1: Physicochemical Properties of Dromostanolone and this compound.[7][13]

¹H NMR Spectroscopy of this compound: The ¹H NMR spectrum should show characteristic signals for the steroid backbone, the 2α-methyl group, and the propionate ester moiety. Key expected signals would include singlets for the angular methyl groups, a doublet for the 2α-methyl group, and a quartet and a triplet for the ethyl group of the propionate ester.[14]

Conclusion

The synthesis of this compound from epiandrosterone represents a classic example of steroid chemistry, involving a series of well-established and stereocontrolled reactions. This guide has detailed a four-stage pathway encompassing oxidation, formylation, catalytic hydrogenation, and esterification. By understanding the rationale behind the choice of reagents and reaction conditions for each step, researchers can effectively and efficiently synthesize this important steroid derivative. The protocols provided herein serve as a solid foundation for the practical execution of this synthesis in a laboratory setting. As with any multi-step synthesis, careful execution and purification at each stage are paramount to achieving a high overall yield of the final product with the desired purity.

References

- Oppenauer, R. V. (1937). Eine Methode der Dehydrierung von Sekundären Alkoholen zu Ketonen. I. Zur Herstellung von Sterinketonen und Sexualhormonen. Recueil des Travaux Chimiques des Pays-Bas, 56(2), 137-144.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Drostanolone. Retrieved from [Link]

-

Wikipedia. (2023). Oppenauer oxidation. Retrieved from [Link]

-

PubChem. (n.d.). Dromostanolone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN108752409B - Method for preparing epiandrosterone by using androstenedione as raw material.

-

Wikipedia. (2023). Drostanolone propionate. Retrieved from [Link]

-

MDPI. (2024). 17β-Hydroxy-2-oxa-5α-androstan-3-one. Retrieved from [Link]

- Google Patents. (n.d.). CN108752409A - The method for preparing epiandrosterone as raw material using androstenedione.

-

PubChem. (n.d.). 17beta-Hydroxy-17alpha-methyl-5alpha-androstan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2018). Baeyer-Villiger Oxidation of Some C 19 Steroids by Penicillium lanosocoeruleum. Retrieved from [Link]

-

ResearchGate. (2024). 2α-Methyl-5α-androstan-17β-ol-3-one-17β-heptanoate. Retrieved from [Link]

-

MDPI. (2023). Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships. Retrieved from [Link]

-

ScienceDirect. (2018). 1H NMR determination of adulteration of anabolic steroids in seized drugs. Retrieved from [Link]

- Google Patents. (n.d.). US6583298B1 - Process for the synthesis of 17β-hydroxy-17α-methyl-2-oxa-5α-androstane-3-one.

-

PubMed. (1984). Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one. Retrieved from [Link]

-

PubMed. (1995). Epiandrosterone and dehydroepiandrosterone affect glucose oxidation and interleukin-1 beta effects in pancreatic islets. Retrieved from [Link]

- Google Patents. (n.d.). US4537722A - Steroid esters preparation.

-

Journal of the American Chemical Society. (1956). Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone2. Retrieved from [Link]

-

YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

- Google Patents. (n.d.). CN103102379A - Production method for synthetizing epiandrosterone from single enol ketone acetate.

-

SciSpace. (2017). Ruthenium-Catalyzed Transfer Hydrogenation for C–C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactan. Retrieved from [Link]

-

MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

-

Speciality Chemicals Magazine. (n.d.). Propionic Anhydride: The Key to Pharma Intermediates, Flavors & Sustainability. Retrieved from [Link]

- Google Patents. (n.d.). CN101659688B - Method for recrystallizing and refining fluticasone propionate.

-

ResearchGate. (2000). Synthesis of 3 beta-amino-5 alpha-androstan-17-one from epiandrosterone. Retrieved from [Link]

-

ResearchGate. (2024). 17β-Hydroxy-2-oxa-5α-androstan-3-one. Retrieved from [Link]

- Google Patents. (n.d.). WO2015118474A1 - Process for the purification of fluticasone propionate using a ketone solvent and water as anti-solvent.

Sources

- 1. Drostanolone - Wikipedia [en.wikipedia.org]

- 2. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Drostanolone propionate | 521-12-0 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Purification [chem.rochester.edu]

- 7. This compound [webbook.nist.gov]

- 8. Drostanolone propionate CAS#: 521-12-0 [m.chemicalbook.com]

- 9. mt.com [mt.com]

- 10. chemcomplex.com [chemcomplex.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101659688B - Method for recrystallizing and refining fluticasone propionate - Google Patents [patents.google.com]

- 13. This compound [webbook.nist.gov]

- 14. repositorio.unesp.br [repositorio.unesp.br]

An In-Depth Technical Guide to the Chemical Properties of Dromostanolone Propionate

Abstract: This technical guide provides a comprehensive examination of the chemical and pharmacological properties of dromostanolone propionate, a synthetic anabolic-androgenic steroid (AAS). As a derivative of dihydrotestosterone (DHT), its unique structural modifications confer distinct activities, including a notable resistance to aromatization and a favorable anabolic-to-androgenic ratio. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, physicochemical characteristics, mechanism of action, synthesis, and analytical characterization. We will explore the causality behind experimental choices in its analysis and present validated protocols to ensure scientific integrity.

Introduction and Molecular Identity

This compound, widely known by trade names such as Masteron, is a synthetic androstane steroid that was historically used as an antineoplastic agent for treating breast cancer in postmenopausal women.[1][2][3] Today, its use is predominantly non-medical, valued in performance-enhancement circles for its ability to promote lean muscle mass without estrogenic side effects.[4][5]

Chemical Nomenclature and Structure

This compound is structurally a modified form of dihydrotestosterone (DHT).[6][7] The key alteration is the addition of a methyl group at the carbon 2-alpha position (2α-methyl).[6][7] This modification significantly enhances the steroid's anabolic strength by protecting the molecule from metabolic breakdown by the 3-hydroxysteroid dehydrogenase enzyme present in skeletal muscle.[6] It is the propionate ester of the active compound, drostanolone, a modification that slows the hormone's release from the injection site, prolonging its therapeutic window.[2][6]

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | [(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate[8][9] |

| CAS Number | 521-12-0[8] |

| Molecular Formula | C₂₃H₃₆O₃[8][10][11] |

| Molecular Weight | 360.54 g/mol [3][11][12] |

| Synonyms | Drostanolone propionate, Masteron, Drolban, (2α,5α,17β)-2-methyl-17-(1-oxopropoxy)-androstan-3-one[2][10][13][14] |

Caption: Chemical structure of this compound.

Physicochemical and Crystalline Properties

The physical state and solubility of an active pharmaceutical ingredient (API) are critical determinants of its formulation, bioavailability, and stability.

General and Quantitative Characteristics

This compound typically presents as a white to yellowish-white crystalline powder.[15] It is practically insoluble in water, a characteristic typical of steroid esters, which necessitates its formulation in an oily solution for intramuscular injection.[2][15]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | White to yellowish-white crystalline powder | [7][15] |

| Melting Point | 114-120 °C | [3][5][12] |

| Solubility | Water: Practically insolubleChloroform: Very soluble, Clear & colorless solutionDiethyl Ether: Freely solubleEthanol (95%): Sparingly soluble (2 mg/mL)DMSO: 30 mg/mLDMF: 30 mg/mL | [10][15][16] |

| Optical Rotation | [α]²⁰_D_ = +22° to +28° (in chloroform) | [15][16] |

| LogP | 5.166 |[17] |

Crystalline Structure and Polymorphism

Advanced characterization has revealed that this compound can exist in multiple crystalline forms, or polymorphs. A detailed study identified three distinct polymorphs through single-crystal and powder X-ray diffraction (XRD).[18][19] Two forms were found to crystallize in the monoclinic system (P2₁ and I2 space groups), while a third crystallizes in the orthorhombic P2₁2₁2₁ space group.[18][19] The structural analysis confirmed that in all polymorphs, the A, B, and C steroid rings adopt a stable chair geometry, while the D ring has a C13 distorted envelope configuration.[18][19] The existence of polymorphs is a critical consideration in drug development, as different forms can exhibit varying solubility, stability, and bioavailability.

Pharmacology and Mechanism of Action

Pharmacodynamics: Androgen Receptor Agonism

As a prodrug, this compound is hydrolyzed in the body to yield its active form, drostanolone.[2] The primary mechanism of action for drostanolone is its function as a potent agonist of the androgen receptor (AR).[2][8] Upon binding to the AR in the cytoplasm of target cells (e.g., skeletal muscle), the hormone-receptor complex translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of androgen-responsive genes.[6][8] This genomic action results in increased protein synthesis and nitrogen retention, leading to anabolic effects, and a decrease in amino acid catabolism.[6][8][20]

Anti-Estrogenic Properties

A defining feature of dromostanolone is its inability to be aromatized into estrogen. As a DHT derivative, it is not a substrate for the aromatase enzyme.[2][21] This property is highly significant as it precludes estrogen-related side effects such as gynecomastia and water retention.[20] Furthermore, some evidence suggests its anti-tumor activity in breast cancer was related to a competitive inhibition of estrogen receptors or a reduction in prolactin receptors.[6][8]

Caption: Simplified signaling pathway of this compound.

Pharmacokinetics

This compound is not orally active and must be administered via intramuscular injection.[2] The propionate ester gives the drug a release half-life of approximately two days.[2][6] It is primarily metabolized by the liver, and its metabolites are excreted in the urine.[21][22]

Chemical Synthesis Overview

The industrial synthesis of this compound is typically achieved through the esterification of drostanolone. One documented laboratory-scale preparation involves reacting 9a,11-dichloro-17a-methyl-95-testosterone with acetic anhydride in the presence of pyridine, which acts as a catalyst and solvent.[23] The final product is then purified through extraction and crystallization.[23] The starting material, drostanolone, is itself synthesized from dihydrotestosterone.[24]

Sources

- 1. Drostanolone propionate: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 2. Drostanolone propionate - Wikipedia [en.wikipedia.org]

- 3. Drostanolone propionate | 521-12-0 [chemicalbook.com]

- 4. CAS 521-12-0: this compound | CymitQuimica [cymitquimica.com]

- 5. Drostanolone propionate CAS#: 521-12-0 [m.chemicalbook.com]

- 6. What is Drostanolone propionate?_Chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | C23H36O3 | CID 224004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Drostanolone Propionate | LGC Standards [lgcstandards.com]

- 10. caymanchem.com [caymanchem.com]

- 11. usbio.net [usbio.net]

- 12. chembk.com [chembk.com]

- 13. This compound [webbook.nist.gov]

- 14. UNII - X20UZ57G4O [precision.fda.gov]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. Page loading... [guidechem.com]

- 18. mdpi.com [mdpi.com]

- 19. Exploring the Polymorphism of Drostanolone Propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gymroutines.uk [gymroutines.uk]

- 21. ukfitlife.uk [ukfitlife.uk]

- 22. Dromostanolone | C20H32O2 | CID 6011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Page loading... [wap.guidechem.com]

- 24. Drostanolone - Wikipedia [en.wikipedia.org]

Dromostanolone Propionate: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dromostanolone propionate, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone, has been utilized in therapeutic applications, notably in the treatment of breast cancer.[1][2] The clinical efficacy and manufacturing consistency of any active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor that can influence a drug's bioavailability, stability, and manufacturability.[3] This technical guide provides a comprehensive overview of the known crystal structures and polymorphic forms of this compound. We will delve into the detailed crystallographic data of its identified polymorphs, the experimental methodologies employed for their characterization, and the implications of these findings for drug development and quality control. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in the development and manufacturing of steroid-based pharmaceuticals.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound, chemically known as 2α-Methyl-4,5α-dihydrotestosterone 17β-propionate, is an esterified derivative of dromostanolone.[1][4][5] The propionate ester modification is designed to prolong the therapeutic window of the parent hormone following intramuscular administration.[4] It is a white to yellowish-white crystalline powder that is very soluble in chloroform, freely soluble in diethyl ether, sparingly soluble in ethanol, and practically insoluble in water.[6]

| Property | Value | Source |

| Molecular Formula | C23H36O3 | [2][7][8] |

| Molecular Weight | 360.5 g/mol | [2][7] |

| CAS Number | 521-12-0 | [7][8] |

| Melting Point | 114-120°C | [9][10] |

| Appearance | White crystalline solid | [8][11] |

Therapeutic Use and Mechanism of Action

Historically, this compound was used as an anti-neoplastic agent for the palliative treatment of androgen-responsive recurrent breast cancer in postmenopausal women.[2][9] As a synthetic androgen, it functions as an agonist of the androgen receptor.[4] This binding initiates a cascade of transcriptional changes, leading to increased protein anabolism and a decrease in amino acid catabolism.[2] Its antitumor activity is believed to stem from the competitive inhibition of estrogen receptors or a reduction in prolactin receptors.[2]

The Critical Role of Solid-State Properties in Drug Development

The solid-state characteristics of an API are of paramount importance in pharmaceutical development. Properties such as crystal form, particle size, and morphology can significantly affect the drug's dissolution rate, which in turn influences its bioavailability.[3][12] Furthermore, the physical and chemical stability of the final drug product is dependent on the crystalline form of the API.[3] For steroid hormones, which are often administered as crystalline suspensions, controlling the solid-state properties is crucial for ensuring consistent therapeutic performance and manufacturability.[13][14]

Polymorphism in Pharmaceutical Solids

Fundamental Concepts of Polymorphism

Polymorphism is the phenomenon where a single chemical compound can crystallize in two or more different three-dimensional arrangements, resulting in distinct crystal lattices.[3] These different crystalline forms are known as polymorphs. Polymorphs have the same chemical composition but differ in their physical properties due to variations in their crystal packing and intermolecular interactions.[3]

Impact of Polymorphism on Bioavailability, Stability, and Manufacturability

Different polymorphs of a drug can exhibit significant differences in their physicochemical properties, including:

-

Solubility and Dissolution Rate: These properties directly impact the bioavailability of a drug. A more soluble polymorph will generally have a faster dissolution rate and potentially higher bioavailability.[3][12]

-

Stability: One polymorph is typically more thermodynamically stable than the others under a given set of conditions. Metastable forms can convert to the more stable form over time, which can alter the drug's performance.[3]

-

Mechanical Properties: Properties such as hardness, tabletability, and flowability are crucial for the manufacturing of solid dosage forms. Different polymorphs can have different crystal habits, which affect these properties.[3]

Given these potential impacts, comprehensive polymorphic screening is a regulatory expectation and a critical step in drug development to identify and select the most stable and suitable crystalline form for a pharmaceutical product.

The Known Polymorphic Forms of this compound

Recent research has identified and characterized three distinct polymorphic forms of this compound, herein referred to as Drost 1, Drost 2, and Drost 3.[4]

Overview of the Discovered Polymorphs

-

Drost 1: An orthorhombic form, with the structure solved from powder diffraction data.[4][5]

-

Drost 2: A monoclinic form, obtained by recrystallization from ethanol, with the structure determined by single-crystal X-ray diffraction.[1][4][5]

-

Drost 3: A monoclinic form, obtained by recrystallization from acetone, also characterized by single-crystal X-ray diffraction.[4]

Polymorph I (Drost 1): Orthorhombic Form

The initial sample of this compound was found to be an orthorhombic polymorph.[4]

-

Crystallographic Data and Molecular Conformation:

-

Intermolecular Interactions and Crystal Packing: The crystal packing is characterized by C-H…O hydrogen bonds and weak C-H…H-C contacts.[4] Hirshfeld surface analysis indicates that the dominant interactions are dispersive H...H contacts.[4]

Polymorph II (Drost 2): Monoclinic Form (P2₁)

Recrystallization of the starting material from ethanol yielded a monoclinic polymorph.[4]

-

Crystallographic Data and Molecular Conformation:

-

Intermolecular Interactions and Crystal Packing: The packing is also dominated by C-H…O hydrogen bonds and dispersive H...H contacts.[4]

Polymorph III (Drost 3): Monoclinic Form (I2)

A second monoclinic polymorph was obtained through recrystallization from acetone.[4]

-

Crystallographic Data and Molecular Conformation:

-

Intermolecular Interactions and Crystal Packing: The intermolecular interactions are similar to the other polymorphs, primarily C-H…O hydrogen bonds and H...H contacts.[4]

Comparative Analysis of the Polymorphs

While the overall conformations of the steroid skeletons are very similar across the three polymorphs, the most significant differences are observed in the orientation of the propanoic acid terminals.[4] Theoretical calculations of lattice energies show similar values for all three forms, suggesting they have comparable thermodynamic stabilities.[4]

Table of Crystallographic Data for this compound Polymorphs [4][5][15][16]

| Parameter | Drost 1 (Form I) | Drost 2 (Form II) | Drost 3 (Form III) |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ | I2 |

| Z' | 1 | 1 | 2 |

| Lattice Energy (kJ/mol) | -156.3 | -159.2 | -151.6 |

Experimental Methodologies for Characterization

The characterization of polymorphic forms requires a suite of analytical techniques. The primary methods for elucidating the crystal structure are X-ray diffraction techniques.

Polymorph Screening and Crystallization

The discovery of new polymorphs often begins with a screening process involving recrystallization from various solvents under different conditions.[17]

Experimental Protocol: Polymorph Screening by Recrystallization

-

Dissolution: Dissolve the API (e.g., this compound) in a selected solvent (e.g., ethanol, acetone) at an elevated temperature to achieve saturation.

-

Crystallization: Induce crystallization by slow cooling, rapid cooling, or solvent evaporation.

-

Isolation: Isolate the resulting crystals by filtration.

-

Drying: Dry the crystals under appropriate conditions (e.g., vacuum oven at a specific temperature).

-

Analysis: Characterize the resulting solid form using techniques such as PXRD, DSC, and microscopy to determine if a new polymorphic form has been obtained.

Caption: Workflow for polymorph screening via recrystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the absolute three-dimensional structure of a crystalline material.[18] It provides precise information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

-

Crystal Mounting: Mount a single crystal on a goniometer head.

-

Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it while collecting diffraction data on an area detector.[18]

-

Data Processing: Integrate the intensities of the diffraction spots and apply corrections for experimental factors.

-

Structure Solution: Determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods.

-

Structure Refinement: Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Caption: Workflow for crystal structure determination using SC-XRD.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze polycrystalline materials. It is invaluable for identifying crystalline phases, determining the degree of crystallinity, and can also be used for structure solution when single crystals are not available, as was the case for Drost 1.[4]

Protocol: Phase Identification by PXRD

-

Sample Preparation: Gently grind the crystalline powder to ensure a random orientation of crystallites.

-

Data Acquisition: Place the sample in a diffractometer and expose it to a monochromatic X-ray beam. Scan a range of 2θ angles and measure the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. Compare the experimental pattern to a database of known patterns or to patterns generated from single-crystal data to identify the polymorphic form.

Computational and Theoretical Methods

-

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal.[4] For this compound, it was used to confirm that the crystal structures are held together by a combination of C-H…O hydrogen bonds and weak C-H…H-C contacts.[4]

Implications for Drug Development and Manufacturing

The identification of multiple polymorphs of this compound has significant implications for its development and manufacturing.

Controlling Polymorphism during Crystallization

The fact that different polymorphs can be obtained from different solvents (ethanol vs. acetone) highlights the need for strict control over the crystallization process during manufacturing.[4] Key parameters to control include:

-

Solvent system

-

Cooling rate

-

Agitation

-

Seeding

Failure to control these parameters could lead to the formation of an unintended polymorph, potentially affecting the final product's quality and performance.

Analytical Methods for Quality Control

Robust analytical methods are required to ensure the correct polymorphic form is present in the final API and drug product. PXRD is the most common technique for routine quality control of polymorphic forms. Other techniques like Differential Scanning Calorimetry (DSC) and spectroscopic methods (FT-IR, Raman) can also be used to differentiate between polymorphs.

Conclusion

This compound exists in at least three polymorphic forms: one orthorhombic and two monoclinic. While the molecular conformations are largely similar, the differences in crystal packing, evidenced by their distinct space groups and crystallographic parameters, underscore the importance of solid-state characterization. For drug development professionals, understanding and controlling the polymorphism of this compound is crucial for ensuring product consistency, stability, and therapeutic efficacy. The experimental and computational methodologies outlined in this guide provide a framework for the comprehensive analysis and control of the solid-state properties of this and other steroid APIs.

References

-

Borodi, G., Turza, A., & Bende, A. (2020). Exploring the Polymorphism of Drostanolone Propionate. Molecules, 25(6), 1436. [Link]

-

National Center for Biotechnology Information (2020). Exploring the Polymorphism of Drostanolone Propionate. PubMed Central. [Link]

-

National Center for Biotechnology Information (2020). Exploring the Polymorphism of Drostanolone Propionate. PubMed. [Link]

- Turza, A., et al. (2020).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 224004, this compound. [Link]

-

Borodi, G., Turza, A., & Bende, A. (2020). Exploring the Polymorphism of Drostanolone Propionate. ResearchGate. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. This compound. [Link]

- Google Patents.

-

Britannica. Steroid - Isolation, Extraction, Purification. [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

- Google Patents.

-

Kumar, L., & Bansal, A. K. (2019). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Current Pharmaceutical Design, 25(39), 4160-4173. [Link]

-

Bernstein, J. (2011). Polymorphism of pharmaceuticals. Polymorphism in Molecular Crystals. [Link]

-

Tumanov, A. A., & Shishov, V. L. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 38. [Link]

-

The Japanese Pharmacopoeia. Official Monographs for Part I / Drostanolone Propionate. [Link]

-

Wikipedia. X-ray crystallography. [Link]

Sources

- 1. Exploring the Polymorphism of Drostanolone Propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C23H36O3 | CID 224004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Polymorphism of Drostanolone Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. This compound [webbook.nist.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Drostanolone propionate | 521-12-0 [chemicalbook.com]

- 10. Drostanolone propionate CAS#: 521-12-0 [m.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations - Google Patents [patents.google.com]

- 14. US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents [patents.google.com]

- 15. Exploring the Polymorphism of Drostanolone Propionate [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

Pharmacokinetics of Dromostanolone Propionate in Animal Models: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of dromostanolone propionate, a synthetic anabolic-androgenic steroid, with a specific focus on its disposition in preclinical animal models. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific quantitative pharmacokinetic data in common animal models such as rats and dogs are not extensively published, this guide extrapolates likely profiles based on data from structurally similar androgen esters, namely testosterone propionate and nandrolone decanoate. Furthermore, it provides detailed, field-proven experimental protocols for conducting pharmacokinetic and in vitro metabolism studies, alongside analytical methodologies for the quantification of dromostanolone and its metabolites. This guide aims to serve as a foundational resource to inform the design of preclinical studies and to facilitate the interpretation of pharmacokinetic and toxicological data for this compound and related compounds.

Introduction: The Scientific Imperative for Understanding this compound Pharmacokinetics

This compound (Masteron) is a synthetic derivative of dihydrotestosterone (DHT), characterized by the addition of a methyl group at the carbon-2 position, which enhances its anabolic properties and resistance to metabolic breakdown. Medically, it has been used as an anti-estrogenic agent for treating breast cancer. Its anabolic effects have also led to its misuse in performance enhancement.[1] For drug development professionals and researchers, a thorough understanding of the pharmacokinetic (PK) properties of this compound in relevant animal models is paramount for several reasons:

-

Translational Science: Animal PK data are crucial for predicting human pharmacokinetics and for establishing a scientific basis for dose selection in clinical trials.

-

Toxicology and Safety Assessment: The exposure (as measured by AUC) and peak concentration (Cmax) of the parent drug and its metabolites in animal models are directly correlated with potential toxicological outcomes.

-

Efficacy Studies: Understanding the time course of drug concentration at the site of action (e.g., muscle tissue) is essential for designing efficacy studies and interpreting their results.

This compound is administered as a prodrug via intramuscular injection, from where it is slowly absorbed into the systemic circulation and subsequently hydrolyzed to its active form, dromostanolone.[2] This esterification strategy prolongs the drug's half-life compared to the oral administration of the parent steroid.[2]

This guide will delve into the critical aspects of this compound's journey through the body in preclinical species, providing both theoretical understanding and practical methodologies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

This compound is poorly bioavailable when administered orally due to extensive first-pass metabolism in the liver.[2] Consequently, it is formulated as an oil-based solution for intramuscular (IM) injection. Following IM administration, the ester slowly leaches from the oily depot into the systemic circulation. The propionate ester is then rapidly cleaved by plasma and tissue esterases to release the active moiety, dromostanolone.[2]

The absorption rate is a key determinant of the duration of action. The elimination half-life of this compound via intramuscular injection is approximately 2-3 days.[2]

Insight from Analogous Compounds:

Distribution

Once in the bloodstream, dromostanolone, being a lipophilic steroid, is expected to be highly bound to plasma proteins, primarily albumin and sex hormone-binding globulin (SHBG), although its binding affinity to SHBG is lower than that of testosterone.[2] This high protein binding limits the volume of distribution and the concentration of free, active drug.

The distribution of anabolic steroids to target tissues, such as skeletal muscle, is a critical aspect of their pharmacological effect. Studies with other anabolic steroids, like nandrolone decanoate in rats, have shown significant effects on muscle fiber composition and androgen receptor concentration in hindlimb muscles, indicating effective distribution to these target tissues.[5][6]

Expected Tissue Distribution Profile:

Based on studies with other anabolic steroids, dromostanolone is expected to distribute to various tissues, with higher concentrations likely in the liver (as the primary site of metabolism) and target tissues such as skeletal muscle, prostate, and seminal vesicles. The muscle-to-plasma concentration ratio is a key parameter for assessing the anabolic potential of the compound.

Metabolism

The primary site of dromostanolone metabolism is the liver. As a derivative of DHT, dromostanolone is not a substrate for the aromatase enzyme, and therefore, it is not converted to estrogenic metabolites.[2] This is a key feature that distinguishes it from testosterone and results in a lower incidence of estrogen-related side effects.

Metabolic transformations of dromostanolone primarily involve reduction of the 3-keto group and hydroxylation at various positions on the steroid nucleus. In humans, the major urinary metabolites are conjugates, primarily sulfates and glucuronides.[7] A significant metabolite identified is the sulfated analogue of 3α-hydroxy-2α-methyl-5α-androstan-17-one.[7]

Anticipated Metabolic Pathways in Animal Models:

-

Rat: In vitro studies using rat liver microsomes are a standard method to investigate the phase I metabolism of steroids.[8] It is anticipated that rat liver enzymes, particularly cytochrome P450s, will catalyze the hydroxylation and reduction of dromostanolone.

-

Dog: Canine hepatocytes, both fresh and cryopreserved, can be used to study the in vitro metabolism of steroids.[5][9] The primary metabolic routes in dogs are expected to be similar to humans, involving hydroxylation and conjugation, although the specific enzyme isoforms and metabolite profiles may differ. Studies with other anabolic steroids in dogs have shown that hydroxylation and glucuronidation are major metabolic pathways.[10][11]

Excretion

The metabolites of dromostanolone are primarily excreted in the urine as glucuronide and sulfate conjugates.[2][7] The detection of these metabolites is the basis for anti-doping tests.

Experimental Protocols for Pharmacokinetic Assessment

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical approach for a single-dose pharmacokinetic study of this compound in rats.

3.1.1. Animal Model

-

Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old, 250-300 g).

-

Housing: Housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.

-

Acclimatization: Animals should be acclimated for at least one week prior to the study.

3.1.2. Dosing

-

Formulation: this compound dissolved in a sterile vehicle suitable for intramuscular injection (e.g., sesame oil).

-

Dose: A representative dose, for example, 5 mg/kg.

-

Administration: Intramuscular injection into the quadriceps muscle of the hind limb.

3.1.3. Blood Sampling

-

Route: Jugular vein or saphenous vein.

-

Timepoints: Pre-dose (0 h), and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

-

Sample Collection: Collect approximately 0.25 mL of blood into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

3.1.4. Data Analysis

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vz/F) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Workflow for a Rat Pharmacokinetic Study

Caption: Workflow of an in vivo pharmacokinetic study in rats.

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol provides a method for assessing the metabolic stability of dromostanolone in rat liver microsomes.

3.2.1. Materials

-

Pooled male rat liver microsomes (commercially available).

-

Dromostanolone.

-

NADPH regenerating system.

-

Phosphate buffer (0.1 M, pH 7.4).

-

Acetonitrile (for reaction termination).

-

Internal standard for LC-MS/MS analysis.

3.2.2. Procedure

-

Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture of rat liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Substrate Addition: Add dromostanolone (final concentration, e.g., 1 µM) to the microsomal suspension.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Timepoint Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the protein.

-

Analysis: Analyze the supernatant for the remaining concentration of dromostanolone using a validated LC-MS/MS method.

3.2.3. Data Analysis

-

Plot the natural logarithm of the percentage of remaining dromostanolone versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

Workflow for In Vitro Metabolism Study

Caption: Workflow for a rat liver microsome metabolic stability assay.

Analytical Methodologies

The accurate quantification of dromostanolone and its metabolites in biological matrices is critical for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

LC-MS/MS Method for Dromostanolone in Rat Plasma

-

Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation is a common and effective method for extracting dromostanolone from plasma.

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and methanol or acetonitrile containing a small amount of formic acid typically provides good separation.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for dromostanolone and an appropriate internal standard.

Data Presentation: Representative Pharmacokinetic Parameters

As specific pharmacokinetic data for this compound in animal models are limited, the following table presents representative data for other anabolic steroid esters to provide a comparative context. It is crucial to note that these values are for illustrative purposes and that dedicated pharmacokinetic studies are required for this compound.

| Compound | Species | Dose & Route | Cmax | Tmax | AUC | t1/2 | Reference |

| Testosterone Propionate | Human | 25 mg, IM | ~2-4 ng/mL (ester) | 3-36 h | N/A | ~48 h (active T) | [3] |

| Nandrolone Decanoate | Human | 100 mg, IM | 4.26 ng/mL | 30-72 h | N/A | ~6 days (release) | [4][10] |

| Nandrolone Decanoate | Dog | 1.5-7.5 mg/kg, IM | N/A | N/A | N/A | N/A | [12] |

N/A: Not Available in the cited source.

Conclusion and Future Directions

This technical guide has synthesized the available knowledge on the pharmacokinetics of this compound in animal models. While a complete pharmacokinetic profile in common preclinical species remains to be fully elucidated in the public domain, this guide provides a strong foundation for researchers by leveraging data from analogous compounds and presenting detailed experimental protocols.

Future research should focus on conducting definitive pharmacokinetic studies of this compound in rats and dogs to determine key parameters such as Cmax, Tmax, AUC, bioavailability, and clearance. Furthermore, comprehensive metabolite identification and profiling studies in these species are warranted to understand species-specific metabolic pathways and to identify appropriate biomarkers of exposure for toxicological assessments. Such data will be invaluable for the continued preclinical and potential clinical development of this compound and other related anabolic-androgenic steroids.

References

- Konishi, M. (2001). The effect of anabolic steroid on the distribution of muscle fiber in rat hind limb. Italian Journal of Anatomy and Embryology, 106(2 Suppl 1), 175-183.

- Carson, J. A., et al. (2002). Steroid receptor concentration in aged rat hindlimb muscle: effect of anabolic steroid administration. Journal of Applied Physiology, 93(1), 242-250.

- Van Renterghem, P., et al. (2020). Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates. Drug Testing and Analysis, 12(8), 1136-1146.

-

Wikipedia contributors. (2023). Drostanolone propionate. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]

- LABORATORY ANIMAL BIOMETHODOLOGY WORKSHOP - MODULE 2 – Substance Administr

- Salleh, N., et al. (2012). Histological changes in testes of rats treated with testosterone, nandrolone, and stanozolol. Sains Malaysiana, 41(12), 1547-1554.

- Grace, P. B., et al. (2000). In vitro biotransformation of anabolic steroids in canines. Research in Veterinary Science, 68(2), 149-155.

- Paquette, D., et al. (2018). Effects of anabolic steroid treatment associated with physical training in adipose tissue of male Wistar rats. Motriz: Revista de Educação Física, 24(2).

- Ascendis Pharmatech. (n.d.).

- Pharmaron. (n.d.). Metabolism.

- University of Notre Dame. (n.d.).

- Lee, S. H., et al. (2014). A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin. Journal of Pharmacological and Toxicological Methods, 70(2), 126-131.

- Kovac, J. R., et al. (2023).

-

Wikipedia contributors. (2023). Drostanolone. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]

- Wijnand, H. P., et al. (1985). Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers. Acta Endocrinologica. Supplementum, 271, 19-30.

- Evangelista, S., et al. (2024). High throughput LC-MS/MS method for steroid hormone analysis in rat liver and plasma - unraveling methodological challenges. Talanta, 267, 124981.

- Shinohara, Y., et al. (1986). Pharmacokinetic properties of testosterone propionate in normal men. The Journal of Clinical Endocrinology and Metabolism, 63(6), 1361–1364.

- Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.

- Scarth, J. P., et al. (2009). Metabolism of stanozolol: chemical synthesis and identification of a major canine urinary metabolite by liquid chromatography-electrospray ionisation ion trap mass spectrometry. The Journal of Steroid Biochemistry and Molecular Biology, 117(4-5), 152-158.

- Wijnand, H. P., & van Ginkel, L. A. (1985). Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers. Acta Endocrinologica. Supplementum, 271, 19-30.

- Lakshmi, K. S., et al. (2013). Bio analytical Method Development and Validation of Selected Corticosteroid in Rat Plasma Using RP-HPLC method. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(1), 1-6.

- Loretz, L. J., et al. (1987). Cryopreservation of rat and dog hepatocytes for studies of xenobiotic metabolism and activation. Drug Metabolism and Disposition, 15(6), 826-832.

- protocols.io. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2.

- Zhang, H., et al. (2009). Microsome Biocolloids for Rapid Drug Metabolism and in hibition Assessment by LC-MS. Analytical Chemistry, 81(15), 6136-6143.

- Bayele, H. K., et al. (1998). Metabolic activity of fresh and cryopreserved dog hepatocyte suspensions. Xenobiotica, 28(1), 49-60.

- Carson, J. A., et al. (2002). Steroid receptor concentration in aged rat hindlimb muscle: effect of anabolic steroid administration. Journal of Applied Physiology, 93(1), 242-250.

- Crisan, T. G., et al. (2020).

- De Cock, K. I., et al. (2001). The metabolism of anabolic-androgenic steroids in the greyhound. The Veterinary Journal, 162(2), 130-141.

- Kim, K. H., et al. (2004). Effect of Nandrolone Decanoate on Disuse Muscle Atrophy and Bone Healing in Dogs. Journal of Veterinary Clinics, 21(2), 159-164.

- Bourget, P., et al. (1990). Studies on rat liver microsomal steroid metabolism using 18O-labelled testosterone and progesterone. The Journal of Steroid Biochemistry, 36(4), 323-330.

- Zhang, Y., et al. (2017). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. Brazilian Journal of Pharmaceutical Sciences, 53(3).

- Li, C., et al. (2010). Effect of regular organic solvents on cytochrome P450-mediated metabolic activities in rat liver microsomes. Xenobiotica, 40(11), 765-771.

-

PubChem. (n.d.). Dromostanolone. Retrieved December 31, 2025, from [Link]

- Skvortsov, D., et al. (2021). Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning.

- Toutain, P. L., & Bousquet-Mélou, A. (1992). Clinical Pharmacokinetics in Veterinary Medicine. Clinical Pharmacokinetics, 22(4), 254-273.

- Jo, H., et al. (2017). Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies.